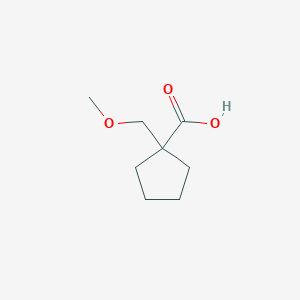

1-(Methoxymethyl)cyclopentane-1-carboxylic acid

Description

1-(Methoxymethyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a carboxylic acid group and a methoxymethyl (-CH2-O-CH3) substituent at the 1-position of the cyclopentane ring. This structure combines the rigidity of the cyclopentane scaffold with the electronic and steric effects of the methoxymethyl group, which can influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

1-(methoxymethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJNFLDKFVCUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665761 | |

| Record name | 1-(Methoxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220876-16-4 | |

| Record name | 1-(Methoxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentane derivatives with methoxymethylating agents under controlled conditions. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

1-(Methoxymethyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in various applications .

Comparison with Similar Compounds

Comparison with Similar Cyclopentane-1-carboxylic Acid Derivatives

The following table summarizes key structural and functional differences between 1-(Methoxymethyl)cyclopentane-1-carboxylic acid and related compounds:

Structural and Functional Insights

Substituent Effects on Reactivity: Methoxymethyl vs. Sulfonamido vs. Biphenyl: The sulfonamido group in 1-(benzenesulfonamido)cyclopentane-1-carboxylic acid introduces strong hydrogen-bonding capacity, contrasting with the biphenyl group’s role in enhancing aromatic stacking .

Synthetic Pathways: Methoxymethyl derivatives may be synthesized via nucleophilic substitution or coupling reactions, akin to the preparation of 2-methylbenzyl 1-cyanocyclopentane-1-carboxylate (). Cycloleucine derivatives often involve cyanohydrin formation and hydrolysis (e.g., 1-cyclopentene-1-carboxylic acid as a precursor) .

Biological and Industrial Applications: Cycloleucine: Demonstrated antitumor activity by disrupting amino acid metabolism . Biphenyl Derivatives: Applied in photoredox catalysis for C–H bond functionalization . Sulfonamido Analogs: Explored as enzyme inhibitors due to sulfonamide’s affinity for active sites .

Data Table: Comparative Physicochemical Properties

| Property | This compound | Cycloleucine | 1-(Benzenesulfonamido)cyclopentane-1-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 158.20 | 145.16 | 269.32 |

| Polar Surface Area (Ų) | ~50 (estimated) | 63.3 | 94.5 |

| logP (Predicted) | 0.8–1.2 | -0.5 | 1.5–2.0 |

| Solubility in Water | Moderate (ether linkage) | High | Low (sulfonamide acidity) |

| Key Functional Group | Ether | Amino | Sulfonamide |

Biological Activity

1-(Methoxymethyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative with potential biological activities that warrant investigation. This article synthesizes existing research findings regarding its biological properties, including antimicrobial, antioxidant, and cytotoxic activities.

The compound has the following chemical structure:

- IUPAC Name : 1-(methoxymethyl)cyclopentanecarboxylic acid

- Molecular Formula : C8H14O3

- CAS Number : 220876-16-4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, essential oils containing similar structures have demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds is often measured using the disk diffusion method, where the inhibition zones are categorized as follows:

| Sensitivity Level | Zone Diameter (mm) |

|---|---|

| Not Sensitive | < 8 |

| Sensitive | 8 - 14 |

| Very Sensitive | 15 - 19 |

| Extremely Sensitive | ≥ 20 |

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The percentage inhibition of DPPH radicals is calculated to determine antioxidant capacity. For example, the Antioxidant Activity Index (AAI) can be calculated as follows:

The IC50 values provide insight into the concentration required to inhibit half of the free radicals present in a solution. Compounds with lower IC50 values indicate higher antioxidant activity.

Cytotoxicity Studies

Cytotoxic assays have been conducted on cell lines such as MDA-MB-436 (breast cancer) and CAPAN-1 (pancreatic cancer). These studies reveal that certain derivatives of cyclopentane compounds exhibit promising cytotoxic effects, suggesting potential applications in cancer therapy . The following table summarizes findings from recent cytotoxicity studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-436 | TBD |

| Related Cyclopentane Derivative | CAPAN-1 | TBD |

Case Studies

A notable case study involved the synthesis and biological evaluation of various cyclopentane derivatives. Researchers found that modifications to the cyclopentane structure significantly influenced both antimicrobial and cytotoxic activities. For instance, introducing different functional groups led to enhanced interactions with bacterial membranes and increased inhibition of cancer cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.